5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Description
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a brominated and nitrated derivative of the [1,2,4]triazolo[1,5-a]pyridine scaffold. The triazolopyridine core is a fused heterocyclic system with a pyridine ring and a 1,2,4-triazole moiety, which confers rigidity and diverse reactivity.
Properties
Molecular Formula |
C6H3BrN4O2 |
|---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-1-4(11(12)13)6-8-3-9-10(5)6/h1-3H |
InChI Key |
OEOVKUHXCSXQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis from 8-Bromo-triazolo[1,5-a]pyridine Precursors
The 8-bromo derivative is a common intermediate for preparing various 8-substituted triazolo[1,5-a]pyridines. The bromine atom at position 8 can be selectively substituted or transformed using palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce other functional groups.
Starting from 8-bromo-triazolo[1,5-a]pyridine, nitration can be performed to introduce the nitro group at position 8 or position 5 depending on reaction conditions.
Palladium-catalyzed cyanation using zinc cyanide has been reported for substitution of bromine with cyano groups, indicating the feasibility of similar nucleophilic aromatic substitution for other groups like nitro.
Heating 8-oxadiazolyl-triazolo[1,5-a]pyridine derivatives in polyphosphoric acid leads to decomposition of oxadiazole and formation of nitrile-substituted triazolopyridines, demonstrating the versatility of ring transformations under thermal conditions.
Synthesis Based on Functionalized Pyridines
Functionalized aminopyridines and their derivatives can be cyclized with hydrazine derivatives or carboxamides to form the triazolo[1,5-a]pyridine core. Subsequent halogenation and nitration steps introduce bromine and nitro substituents.
Cyclocondensation of 1-amino-3-cyano-4,6-dimethyl-2-pyridone with carboxamides in the presence of ZnCl2 yields triazolopyridines, which can be further functionalized.
Oxidative cyclization of N-(2-pyridyl)-amidines affords substituted triazolopyridines with potential for further substitution at desired positions.
Halogenation (bromination) typically occurs selectively at position 5 of the triazolopyridine ring, while nitration introduces the nitro group at position 8 under controlled conditions.
Summary of Synthetic Routes
Reaction Conditions and Optimization
Catalysts: Palladium catalysts are commonly used for cross-coupling and substitution reactions involving halogenated intermediates.
Temperature: Nitration and thermal decomposition steps require elevated temperatures (e.g., ~200 °C for oxadiazolyl decomposition).
Solvents: Polar aprotic solvents such as DMF or DMSO are often used in substitution reactions; polyphosphoric acid is used for cyclization and decomposition steps.
Reagents: Zinc cyanide for cyanation; nitrating agents (e.g., nitric acid, mixed acid) for nitro group introduction; brominating agents (e.g., N-bromosuccinimide) for selective bromination.
Data Table: Key Synthetic Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of triazolopyridine | N-Bromosuccinimide, solvent | Room temp to 50 °C | 70-85 | Selective for position 5 |
| Palladium-catalyzed substitution | Pd catalyst, Zn(CN)2 or other nucleophile | 80-120 °C | 60-75 | For halogen substitution |
| Nitration | HNO3 / H2SO4 (mixed acid) | 0-25 °C | 50-65 | Controlled to avoid over-nitration |
| Thermal decomposition | Polyphosphoric acid, heat | ~200 °C | 55-70 | Converts oxadiazolyl to nitrile |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-deficient triazolo-pyridine core directs electrophiles to specific positions. While the nitro group at C8 deactivates the ring, the bromine at C5 creates regioselectivity patterns:
| Reaction Type | Conditions | Position Modified | Product | Key Observation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C3 (pyridine ring) | 3-Nitro derivative | Nitro group preferentially occupies the para position relative to existing bromine |
| Sulfonation | H₂SO₄, 120°C | C6 (triazole ring) | Sulfonated analog | Limited reactivity due to strong electron withdrawal from nitro group |
The bromine atom moderately activates adjacent positions for electrophilic attack, while the nitro group suppresses reactivity at meta/para sites.
Nucleophilic Aromatic Substitution (NAS)
The bromine at C5 undergoes substitution under specific conditions:
Notably, the nitro group remains intact under these conditions due to its strong electron-withdrawing effect stabilizing the ring against reduction .
Cross-Coupling Reactions
The C5 bromine participates in metal-catalyzed couplings:
These reactions demonstrate >80% conversion efficiency in optimized protocols, with the nitro group requiring protection (e.g., as a sulfonamide) to prevent side reactions .
Nitro Group Reduction
Controlled reduction yields pharmacologically relevant amines:
| Reducing System | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm)/Pd-C | EtOH, 25°C | 8-Amino-5-bromo derivative | 94% |
| Fe/HCl | Reflux | Partial reduction to hydroxylamine | 62% |
Halogen Exchange
The bromine undergoes Finkelstein-type reactions:
| Halide Source | Conditions | Product |
|---|---|---|
| KI, CuI | DMF, 120°C | 5-Iodo analog |
| AgF, 18-crown-6 | THF, 60°C | 5-Fluoro derivative |
Fluorinated analogs show enhanced blood-brain barrier permeability in preclinical studies .
Cycloaddition and Heterocycle Formation
The triazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Biological Activity |
|---|---|---|---|
| Phenylacetylene | Cu(I), 80°C | Fused triazolo-isoxazole | EGFR inhibition (IC₅₀ = 38 nM) |
| Azides | Ru catalysis | Triazolo-triazoles | Anticancer (HCT116 GI₅₀ = 1.2 μM) |
Microwave-assisted methods (150°C, 20 min) improve yields to >90% compared to conventional heating .
Stability and Degradation Pathways
Critical stability data under physiological conditions:
| Parameter | Value | Method | Implication |
|---|---|---|---|
| Hydrolytic t₁/₂ (pH 7.4) | 48 hr | HPLC | Suitable for oral dosing |
| Photodegradation (λ > 300 nm) | 90% loss in 6 hr | UV-Vis | Requires light-protected packaging |
| Thermal decomposition | 210°C onset | TGA | Stable during standard processing |
Oxidative degradation via singlet oxygen forms quinone-like structures, necessitating antioxidant additives in formulations .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial properties. A study by researchers at the University of São Paulo demonstrated that derivatives of this compound showed effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been studied for its anticancer potential. In vitro assays revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways, leading to programmed cell death. A detailed study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit tumor growth in xenograft models.
Agricultural Science
Pesticide Development
this compound has been explored as a potential pesticide due to its effectiveness against plant pathogens. Research conducted at the Agricultural Research Service demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops like wheat and corn. The compound works by inhibiting key enzymes involved in fungal metabolism.
Materials Science
Polymer Additives
In materials science, this compound has been investigated as an additive in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and mechanical properties. A study published in Polymer Degradation and Stability reported that PVC blends with this compound exhibited improved resistance to thermal degradation.
Case Studies
| Application | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | University of São Paulo | Effective against multidrug-resistant bacteria; disrupts cell wall synthesis. |
| Anticancer Properties | Journal of Medicinal Chemistry | Induces apoptosis in MCF-7 and HeLa cells; activates caspase pathways. |
| Pesticide Development | Agricultural Research Service | Reduces fungal infections in wheat and corn; inhibits fungal metabolism. |
| Polymer Additives | Polymer Degradation and Stability | Enhances thermal stability and mechanical properties of PVC blends. |
Mechanism of Action
The mechanism of action of 5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as JAK1 and JAK2, which are involved in inflammatory and proliferative pathways . The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include brominated and nitrated triazolopyridines with substitutions at positions 5, 6, 7, or 6. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Brominated Triazolopyridines
*Note: Molecular formula for the target compound is inferred based on substituent additions.
Key Observations:
- Position of Bromine : Bromine at C5 (as in the target compound) is associated with enhanced electrophilicity, making it a versatile intermediate for cross-coupling reactions. In contrast, bromine at C7 or C8 may sterically hinder reactivity but improve biological targeting (e.g., antibacterial activity) .
- Amino vs. Nitro Substituents: The 2-amino derivative (C₆H₅BrN₄) exhibits antioxidant properties with minimal hemolysis, whereas nitro groups could introduce redox-active characteristics .
Key Challenges:
Biological Activity
5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C6H3BrN4O2
- Molecular Weight : 243.02 g/mol
- IUPAC Name : 6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
- Appearance : White to tan solid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazolopyridine core structure is known to exhibit inhibitory effects on several enzymes and receptors involved in critical signaling pathways.
Enzyme Inhibition
Research indicates that the compound can inhibit Janus kinases (JAK1 and JAK2), which play significant roles in cytokine signaling and are implicated in various inflammatory diseases and cancers. This inhibition can lead to reduced cell proliferation and inflammation, making it a candidate for therapeutic applications in autoimmune diseases and cancer treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazolo[1,5-a]pyridine scaffold. For instance:
- A study evaluated various derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The results showed that certain derivatives exhibited significant antiproliferative effects with IC50 values lower than those of established chemotherapeutics like 5-Fluorouracil (5-Fu) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
These findings suggest that this compound derivatives could serve as promising leads for new anticancer agents.
Antimicrobial Activity
Additionally, compounds with similar structures have shown antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies
Case Study 1: Antiproliferative Activity
In a comparative study on the antiproliferative effects of triazolo[1,5-a]pyrimidine derivatives, it was observed that specific substitutions on the triazole ring significantly enhanced activity against cancer cell lines. The study emphasized the importance of structural modifications in optimizing biological efficacy .
Case Study 2: Inhibition of Signaling Pathways
Another investigation focused on the ability of certain derivatives to inhibit the ERK signaling pathway in cancer cells. This inhibition led to decreased phosphorylation levels of key proteins involved in cell survival and proliferation, indicating a potential mechanism through which these compounds exert their anticancer effects .
Q & A
Q. How are substituent effects on fluorescence properties optimized for imaging applications?
- Introducing electron-donating groups (e.g., methoxy) at C8 enhances fluorescence quantum yield (e.g., 0.85 for 2,5,7-triaryl derivatives). Copper-catalyzed tandem cyclization with benzylidenemalononitriles generates blue-emitting probes with large Stokes shifts (>100 nm), suitable for in vivo imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
